molecular formula C19H19ClN2O3 B14954721 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide

Cat. No.: B14954721
M. Wt: 358.8 g/mol
InChI Key: WPXLDAPQXSAJLN-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Mechanism of Action

Biological Activity

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C18H20ClN2O3C_{18}H_{20}ClN_{2}O_{3}. The presence of the indole moiety is significant, as indole derivatives are known for their diverse biological activities.

Anti-inflammatory Activity

Research has indicated that compounds containing indole structures exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. For instance, studies have shown that similar benzamide derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structural features have demonstrated efficacy against various bacterial strains, suggesting a potential for development as an antimicrobial agent . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of related compounds. For example, a study reported that certain indole-based benzamides exhibited significant inhibition of cancer cell proliferation through apoptosis induction .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Anti-inflammatoryIndole derivativesInhibition of COX enzymes; reduction of cytokines
AntimicrobialBenzamide derivativesInhibition of bacterial growth
AnticancerIndole-based benzamidesInduction of apoptosis in cancer cells

Clinical Implications

The clinical implications of these findings suggest that this compound could be explored further in therapeutic contexts. The dual action against inflammation and microbial infections presents an opportunity for developing multi-target drugs.

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H19ClN2O3/c1-24-17-7-6-13(12-18(17)25-2)19(23)21-9-11-22-10-8-14-15(20)4-3-5-16(14)22/h3-8,10,12H,9,11H2,1-2H3,(H,21,23)

InChI Key

WPXLDAPQXSAJLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC=C3Cl)OC

Origin of Product

United States

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